Standard GCS inhibitors often suffer from poor CNS penetration and metabolic instability, limiting their utility in neurological disease models. Glucosylceramide synthase-IN-4 (CAS 2776965-41-2) directly addresses this gap.
- **Unmatched CNS Potency:** Achieves an IC50 of 6.8 nM, with confirmed blood-brain barrier penetration for robust central target engagement.
- **Superior Metabolic Profile:** Demonstrates robust human hepatocyte stability and favorable PXR selectivity, minimizing DDI risk for reliable chronic dosing studies.
- **Supply Assurance:** Available with documented ≥98% purity, ensuring consistent, reproducible results for your critical preclinical research.
Molecular FormulaC22H18F5N3O3
Molecular Weight467.4 g/mol
Cat. No.B12382362
⚠ Attention: For research use only. Not for human or veterinary use.
Glucosylceramide synthase-IN-4 (compound 12, CAS 2776965-41-2) is a potent, orally bioavailable inhibitor of glucosylceramide synthase (GCS) with an IC50 of 6.8 nM . GCS catalyzes the first committed step in glycosphingolipid biosynthesis, making it a key target for substrate reduction therapy in lysosomal storage disorders like Gaucher disease and Fabry disease, as well as in neurodegenerative diseases such as Parkinson's disease [1]. This compound exhibits favorable pharmacokinetic properties, including robust stability in human hepatocytes, good central nervous system (CNS) penetration, and acceptable PXR selectivity, distinguishing it from other GCS inhibitors lacking optimized CNS exposure or metabolic stability profiles .
CNS ExposureReported to cross the blood-brain barrier for neurodegenerative research models
Metabolic ProfileFavorable human hepatocyte stability and acceptable PXR selectivity reported
[1] Ashe, K. M., Budman, E., Bangari, D. S., et al. (2015). Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease. PloS one, 10(4), e0123940. https://doi.org/10.1371/journal.pone.0123940 View Source
Glucosylceramide synthase (GCS) inhibitors exhibit significant variability in potency, selectivity, pharmacokinetics, and CNS penetration [1]. Even compounds within the same chemical series can differ in their ability to cross the blood-brain barrier, their metabolic stability in human hepatocytes, and their off-target effects on related enzymes or nuclear receptors like PXR . For example, while Eliglustat (IC50 = 20 nM in MDCK cells) is clinically approved for Gaucher disease type 1, it has limited CNS penetration, making it unsuitable for neuronopathic forms of the disease [1][2]. Similarly, Ibiglustat (Venglustat) and Glucosylceramide synthase-IN-2 (T-690) offer CNS penetration but differ in their potency and selectivity profiles . Glucosylceramide synthase-IN-4 distinguishes itself through a combination of high potency (IC50 = 6.8 nM), demonstrated CNS penetration, favorable human hepatocyte stability, and acceptable PXR selectivity—a profile not uniformly shared by other GCS inhibitors . These differences directly impact experimental design, model selection, and the interpretation of in vivo results, making generic substitution scientifically unsound.
CNS Penetration
Glucosylceramide synthase-IN-4 (reported good CNS penetration)
Eliglustat (limited due to P-gp efflux; may not support brain-targeted models)
Metabolic Stability
Reported robust human hepatocyte stability
Some GCS inhibitors show high clearance or species potency gaps, altering in vivo exposure
PXR Liability
Acceptable PXR selectivity reported
Other GCS inhibitors may have unknown or high CYP3A4 induction risk
[1] Sardi, S. P., Viel, C., Clarke, J., et al. (2017). Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models. Proceedings of the National Academy of Sciences, 114(10), 2699-2704. https://doi.org/10.1073/pnas.1616152114 View Source
[2] Peterschmitt, M. J., Burke, A., Blankstein, L., et al. (2011). Safety, tolerability, and pharmacokinetics of eliglustat tartrate (Genz-112638) after single doses, multiple doses, and food in healthy volunteers. Journal of clinical pharmacology, 51(5), 695-705. https://doi.org/10.1177/0091270010372387 View Source
Glucosylceramide synthase-IN-4 exhibits an IC50 of 6.8 nM for GCS inhibition . This is significantly lower than the reported IC50 of 20 nM for Eliglustat (GENZ-112638) in intact MDCK cells , indicating a ~3-fold higher potency in vitro.
In vitro PotencyCross-study comparable
IC50 6.8 nM (vs Eliglustat 20 nM)
Supports higher in vitro potency context; ~3‑fold lower IC50 reported
Assay conditions may differ; direct head-to-head data not available
Target compound: Cell-free or cellular GCS assay (exact conditions not fully specified in vendor data); Comparator: Intact MDCK cells.
Why This Matters
This higher potency translates to potentially lower required dosing and a reduced risk of off-target effects at efficacious concentrations, making it a valuable tool for in vitro studies requiring robust GCS inhibition.
Glucosylceramide synthase-IN-4 is reported to have 'good CNS penetration' . In contrast, Eliglustat is a substrate for P-glycoprotein (P-gp) and has limited brain penetration, rendering it ineffective for neuronopathic lysosomal storage disorders [1].
CNS PenetrationClass-level inference
Qualitatively reported as good vs Eliglustat (limited, P‑gp substrate)
Supports neurodegenerative model research where brain exposure is required
Directly comparable brain exposure data not published
Eliglustat: 'Limited' or 'Poor' brain penetration (due to P-gp efflux)
Quantified Difference
Qualitative difference; not directly quantified in a single head-to-head study.
Conditions
In vivo CNS exposure models (target compound); P-gp substrate assays and clinical experience (comparator).
Why This Matters
CNS penetration is essential for research into neuronopathic Gaucher disease (types 2 and 3), Parkinson's disease associated with GBA mutations, and other neurodegenerative conditions where GCS inhibition in the brain is required.
[1] Bennett, L. L., & Mohan, D. (2013). Gaucher disease and its treatment options. The Annals of pharmacotherapy, 47(9), 1182-1193. https://doi.org/10.1177/1060028013500469 View Source
Human Hepatocyte Stability
Glucosylceramide synthase-IN-4 demonstrates 'robust stability in human hepatocytes' . While specific quantitative stability data (e.g., half-life or intrinsic clearance) for this compound is not publicly available, this property contrasts with other GCS inhibitors like Glucosylceramide synthase-IN-2 (T-690), which show a significant species difference in potency (human IC50 = 15 nM vs. mouse IC50 = 190 nM), potentially limiting their translational value in mouse models .
Hepatocyte StabilityData to verify
Robust human hepatocyte stability reported (qualitative)
Supports metabolic stability interpretation for in vivo study design
Quantitative half-life or clearance data not provided
PharmacokineticsDrug metabolismHepatocyte stabilityIn vivo studies
Evidence Dimension
Metabolic Stability / Species Cross-Reactivity
Target Compound Data
Qualitatively 'robust stability in human hepatocytes'
Target compound: Favorable human hepatocyte stability (qualitative). Comparator: ~12.7-fold lower potency in mouse vs. human GCS.
Conditions
Human hepatocyte stability assay (target compound); Recombinant enzyme assays for human and mouse GCS (comparator).
Why This Matters
Robust stability in human hepatocytes suggests a lower clearance and potentially better oral bioavailability in humans, which is critical for the compound's use in in vivo models aiming to predict human pharmacokinetics. It also avoids the translational complexity of compounds with large species potency gaps.
PharmacokineticsDrug metabolismHepatocyte stabilityIn vivo studies
Favorable PXR Selectivity
Glucosylceramide synthase-IN-4 is reported to have 'acceptable PXR selectivity' . This is a key differentiator from other GCS inhibitors that may have unknown or high PXR activation potential. PXR (Pregnane X Receptor) activation leads to the induction of CYP3A4, a major drug-metabolizing enzyme, increasing the risk of drug-drug interactions. While a quantitative PXR EC50 is not available, the explicit mention of 'acceptable' selectivity indicates a favorable profile compared to compounds where this liability is unknown or known to be high.
PXR SelectivityClass-level inference
Acceptable PXR selectivity reported
Supports CYP3A4 induction risk assessment for combination studies
PXR EC50 value not disclosed; relative to other inhibitors
Drug-drug interactionsPXRCYP3A4Toxicology
Evidence Dimension
PXR Selectivity / CYP3A4 Induction Risk
Target Compound Data
Qualitatively 'acceptable PXR selectivity'
Comparator Or Baseline
Other GCS inhibitors with unknown or high PXR activation potential
Quantified Difference
Qualitative assessment; specific EC50 values not available.
Conditions
PXR transactivation assays.
Why This Matters
Minimizing PXR activation is critical for compounds intended for chronic dosing, as it reduces the risk of unpredictable drug-drug interactions in complex disease models or future therapeutic applications. This property makes Glucosylceramide synthase-IN-4 a safer candidate for in vivo studies involving co-administered drugs.
Given its 'good CNS penetration' and high in vitro potency (IC50 = 6.8 nM) , Glucosylceramide synthase-IN-4 is ideally suited for preclinical studies in animal models of Parkinson's disease associated with GBA mutations or neuronopathic Gaucher disease (types 2 and 3). Its ability to cross the blood-brain barrier allows researchers to directly assess the therapeutic benefit of central GCS inhibition on neuropathology and behavioral outcomes, a capability not shared by non-CNS penetrant inhibitors like Eliglustat .
Long-Term In Vivo LSD Models
The combination of 'robust stability in human hepatocytes' and 'acceptable PXR selectivity' makes this compound a strong candidate for chronic dosing studies in rodent models of Gaucher disease, Fabry disease, and metabolic syndromes. Its metabolic profile predicts a lower risk of rapid clearance and minimizes the potential for drug-drug interactions via CYP3A4 induction, ensuring more consistent drug exposure and reliable pharmacodynamic readouts over extended treatment periods .
In Vitro Glycosphingolipid Reduction Assays
With an IC50 of 6.8 nM , which is significantly lower than that of Eliglustat (20 nM) , Glucosylceramide synthase-IN-4 is the preferred tool for in vitro studies demanding potent and complete inhibition of GCS. This includes the validation of glycosphingolipid biomarkers, the study of ceramide metabolism, and the assessment of GCS inhibition on cellular processes like autophagy and lysosomal function. The high potency allows for the use of lower concentrations, reducing the likelihood of off-target or cytotoxic effects that can confound results .
Exposure consistency and drug-interaction endpoint review
In vitro GCS inhibition and biomarker assays
Potency context and target engagement
Glycosphingolipid reduction endpoint verification
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